![molecular formula C8H10N2O2 B1367281 Methyl (3-aminophenyl)carbamate CAS No. 6464-98-8](/img/structure/B1367281.png)
Methyl (3-aminophenyl)carbamate
Overview
Description
“Methyl (3-aminophenyl)carbamate” is a compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by its IUPAC name, methyl 3-aminophenylcarbamate .
Synthesis Analysis
The synthesis of carbamates, such as “Methyl (3-aminophenyl)carbamate”, can be achieved through various methods. One such method involves the reaction of methanol and urea . Another approach is the tin-catalyzed transcarbamoylation, which uses methyl carbamate as an economical carbamoyl donor .Molecular Structure Analysis
The molecular structure of “Methyl (3-aminophenyl)carbamate” consists of a carbamate group (NHCOO) attached to a phenyl ring at the 3-position, with an amino group (NH2) also attached to the phenyl ring .Chemical Reactions Analysis
The aminolysis of carbamates, including “Methyl (3-aminophenyl)carbamate”, has been studied extensively. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the carbamate, leading to the formation of an isocyanate intermediate .Physical And Chemical Properties Analysis
“Methyl (3-aminophenyl)carbamate” is a powder at room temperature with a melting point of 70-71°C .Scientific Research Applications
Proteomics Research
Methyl (3-aminophenyl)carbamate: is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the study of protein structures and functions, aiding in the identification and quantification of proteins, as well as in the analysis of their modifications and interactions .
Drug Design and Medicinal Chemistry
This compound plays a significant role in medicinal chemistry. Its carbamate group is a key structural motif in many approved drugs and prodrugs. It is specifically designed to make drug-target interactions through its carbamate moiety, offering stability and the ability to permeate cell membranes .
Agricultural Chemicals
Carbamates, including Methyl (3-aminophenyl)carbamate , are widely represented in agricultural chemicals. They are used as pesticides, fungicides, and herbicides, contributing to the protection of crops from various pests and diseases .
Chemical and Paint Industry
In the chemical and paint industry, Methyl (3-aminophenyl)carbamate is used as a starting material, intermediate, and solvent. Its stability and solubility properties make it an essential component in the formulation of paints and coatings .
Organic Synthesis and Peptide Chemistry
This compound serves as an optimal protecting group for amines and amino acids in organic synthesis and peptide chemistry. It is crucial in the synthesis of complex molecules and peptides, where it protects reactive groups during chemical reactions .
Material Science and Polymer Industry
Methyl (3-aminophenyl)carbamate: finds applications in material science and the polymer industry. It is involved in the development of new materials, including plastics and resins, where it contributes to the properties of the final product .
Mechanism of Action
Target of Action
Methyl (3-aminophenyl)carbamate, like many carbamate derivatives, is designed to interact with specific targets in the body . The carbamate group is a key structural motif in many approved drugs and prodrugs . Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . .
Mode of Action
Carbamates in general are known to interact with their targets through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates have been implicated in various metabolic and biochemical processes . For instance, carbamates have been found to disrupt photosynthesis electron transport in certain cases
Pharmacokinetics
Carbamates in general are known for their chemical stability and capability to permeate cell membranes , which could influence their bioavailability.
Result of Action
Carbamates are known to have a wide range of effects depending on their specific structure and target .
Action Environment
The action of Methyl (3-aminophenyl)carbamate can be influenced by various environmental factors. For instance, the presence of certain catalysts can affect the yield and selectivity of carbamate reactions . The iron-chrome catalyst TZC-3/1 was found to be the most active leading to approx. 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .
Safety and Hazards
properties
IUPAC Name |
methyl N-(3-aminophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQVQJHUIZBTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512149 | |
Record name | Methyl (3-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6464-98-8 | |
Record name | Methyl (3-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl N-(3-aminophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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